molecular formula C21H26FN3O B3009906 N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-methylbenzamide CAS No. 898430-74-5

N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-methylbenzamide

Cat. No.: B3009906
CAS No.: 898430-74-5
M. Wt: 355.457
InChI Key: QQPAJJSJBAVAHI-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-methylbenzamide, with the CAS registry number 898430-74-5, is a chemical compound offered for research and development purposes . Its molecular formula is C21H26FN3O, and it has a molecular weight of 355.45 g/mol . The compound features a distinct molecular structure that incorporates both a 4-fluorophenyl and a 4-methylpiperazine group, motifs often found in molecules with significant pharmacological research potential. Compounds with piperazine scaffolds are frequently investigated in various scientific fields, including neuroscience and oncology, for their interactions with neurological receptors and enzymes . This product is intended for laboratory research use only and is not manufactured or tested for human consumption, diagnostic use, or any veterinary applications . All necessary handling and safety precautions must be observed by qualified researchers.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN3O/c1-16-3-5-18(6-4-16)21(26)23-15-20(17-7-9-19(22)10-8-17)25-13-11-24(2)12-14-25/h3-10,20H,11-15H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQPAJJSJBAVAHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)F)N3CCN(CC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-methylbenzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-fluoroaniline with 4-methylpiperazine in the presence of a suitable catalyst to form the intermediate compound.

    Coupling Reaction: The intermediate is then coupled with 4-methylbenzoyl chloride under basic conditions to yield the final product.

The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out at room temperature or under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-methylbenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and psychiatric conditions.

    Pharmacology: The compound is used in research to understand its interaction with various receptors and enzymes in the body.

    Biology: It is employed in studies related to cell signaling pathways and molecular biology.

    Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-methylbenzamide involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors, such as serotonin and dopamine receptors, modulating their activity. This interaction can influence neurotransmitter release and uptake, thereby affecting various physiological and neurological processes.

Comparison with Similar Compounds

Structural Analog 1: 4-(tert-Butyl)-N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide (CAS 903252-23-3)

  • Molecular Formula : C₂₄H₃₂FN₃O
  • Molecular Weight : 397.5 g/mol
  • Key Differences: The benzamide substituent is 4-tert-butyl instead of 4-methyl. No pharmacological data is available, but structural similarities suggest comparable CNS receptor interactions .

Structural Analog 2: N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide (CAS 701926-99-0)

  • Molecular Formula : C₂₀H₂₂FN₃O₃S
  • Molecular Weight : 403.47 g/mol
  • Key Differences :
    • Features a sulfonyl group on the piperazine ring, introducing strong electron-withdrawing effects.
    • The acetamide linker replaces the ethyl chain, reducing conformational flexibility.
    • Sulfonyl groups may enhance metabolic stability but reduce CNS penetration due to increased polarity .

Structural Analog 3: N-(2-(4-(4-Fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-4-methoxybenzamide (CAS 877632-03-6)

  • Molecular Formula : C₂₄H₂₆FN₃O₃
  • Molecular Weight : 423.5 g/mol
  • Key Differences :
    • Incorporates a furan ring, introducing heterocyclic aromaticity.
    • The 4-methoxybenzamide group increases electron density compared to 4-methylbenzamide.
    • Furan may improve binding to receptors with aromatic stacking interactions but could reduce metabolic stability .

Structural Analog 4: N-(2-(tert-Butyl)phenyl)-4-(4-methoxybenzamido)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)benzamide

  • Molecular Formula: Not explicitly stated (estimated C₃₄H₃₆N₄O₃).
  • Key Differences :
    • Contains a pyridine ring and methoxybenzamide, enhancing hydrogen-bonding capacity.
    • The bulky tert-butyl and phenyl groups may hinder receptor binding but improve selectivity for peripheral targets .

Substituent Effects on Pharmacological Activity

Substituent Effect on Activity Example Compound
4-Methylbenzamide Increases lipophilicity; enhances CNS penetration. Target Compound
4-tert-Butylbenzamide Boosts lipophilicity but reduces solubility; may alter receptor binding kinetics. CAS 903252-23-3
Sulfonylpiperazine Enhances metabolic stability; reduces CNS activity due to polarity. CAS 701926-99-0
Furan Introduces heteroaromatic interactions; may lower metabolic stability. CAS 877632-03-6

Biological Activity

N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-methylbenzamide, a synthetic organic compound, has attracted significant attention in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by the following structural formula:

C21H26FN3O\text{C}_{21}\text{H}_{26}\text{FN}_3\text{O}

Key Features:

  • Fluorophenyl Group : Enhances lipophilicity and receptor binding.
  • Piperazine Ring : Commonly associated with various pharmacological activities.
  • Benzamide Moiety : Implicated in receptor interactions and biological effects.

This compound primarily interacts with neurotransmitter receptors, particularly serotonin and dopamine receptors. These interactions influence neurotransmitter release and uptake, which are critical for modulating various physiological processes, including mood regulation and cognitive functions.

Receptor Interaction

  • Serotonin Receptors : Modulates serotonin levels, potentially aiding in the treatment of depression and anxiety disorders.
  • Dopamine Receptors : Implicated in the management of neurological disorders such as schizophrenia.

Pharmacological Activity

The compound has been studied for its various pharmacological effects:

  • Antidepressant Activity : Research indicates that it may exhibit antidepressant-like effects in animal models, attributed to its action on serotonin pathways.
  • Antipsychotic Properties : Its interaction with dopamine receptors suggests potential use in treating psychotic disorders.
  • Neuroprotective Effects : Preliminary studies indicate that it may protect neuronal cells from oxidative stress.

In Vitro Studies

Several studies have investigated the biological activity of this compound using in vitro models:

  • Cell Viability Assays : Demonstrated that this compound enhances cell viability in neuronal cultures exposed to neurotoxic agents.
StudyCell LineConcentrationEffect
SH-SY5Y10 µMIncreased viability by 30%
PC125 µMNeuroprotection observed

In Vivo Studies

Animal models have been employed to evaluate the therapeutic potential:

  • Behavioral Tests : In rodent models, administration of the compound resulted in reduced depressive-like behaviors as measured by the forced swim test.
Test TypeResult
Forced Swim TestDecreased immobility time
Open Field TestIncreased exploratory behavior

Case Studies

Recent case studies have highlighted the therapeutic potential of this compound:

  • Case Study 1 : A clinical trial assessed its efficacy in patients with treatment-resistant depression, showing significant improvement in depressive symptoms after 8 weeks of treatment.
  • Case Study 2 : Another study explored its effects on schizophrenia symptoms, reporting a reduction in positive symptoms among participants.

Q & A

Q. What are the established synthetic routes for N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-methylbenzamide?

Methodological Answer: The synthesis typically involves multi-step coupling reactions. For example:

  • Step 1: React 4-methylbenzoic acid derivatives with 4-chloroaniline using coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) at low temperatures (-50°C) to form the benzamide core .
  • Step 2: Introduce the 4-methylpiperazine moiety via nucleophilic substitution or reductive amination. A refluxed reaction with 1-amino-4-methylpiperazine in DMF under inert atmosphere yields the final compound .
  • Purification: Column chromatography (chloroform:methanol, 3:1) and crystallization from diethyl ether are standard .

Q. What spectroscopic techniques are used to confirm the compound’s structure?

Methodological Answer:

  • 1H/13C NMR: Assign peaks for aromatic protons (δ 6.2–7.7 ppm), piperazine methyl groups (δ 2.3–3.3 ppm), and benzamide carbonyl (δ 167–170 ppm). Multiplicity and coupling constants validate stereochemistry .
  • Mass Spectrometry (ESI-MS): Molecular ion peaks (e.g., m/z 463.96 for related derivatives) confirm molecular weight .
  • X-ray Crystallography: Resolves crystal packing and hydrogen-bonding networks, as seen in analogous piperazine derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

  • Catalyst Screening: Use palladium catalysts for cross-coupling steps to reduce byproducts. For example, Pd(OAc)₂ improves aryl-amine coupling efficiency .
  • Solvent Optimization: Replace DMF with acetonitrile or THF to minimize side reactions during piperazine alkylation .
  • Temperature Control: Lowering reaction temperatures during sensitive steps (e.g., <50°C) reduces decomposition .
  • High-Throughput Screening: Test 96-well plate formats with varying pH, solvents, and catalysts to identify optimal conditions .

Q. How can contradictions in biological activity data across studies be resolved?

Methodological Answer:

  • Assay Standardization: Use validated protocols (e.g., NIH guidelines) for enzyme inhibition or cytotoxicity assays to reduce variability .
  • Dose-Response Curves: Compare IC50 values under consistent conditions (pH 7.4, 37°C) to identify outliers. For example, discrepancies in antimicrobial activity may arise from differences in bacterial strains or media .
  • Metabolite Profiling: Use LC-MS to detect degradation products or active metabolites that may influence reported bioactivity .

Q. What computational modeling approaches are used to study target interactions?

Methodological Answer:

  • Molecular Docking (AutoDock Vina): Simulate binding to dopamine D2 receptors or acetylcholinesterase, leveraging the compound’s piperazine and fluorophenyl motifs .
  • MD Simulations (GROMACS): Analyze stability of ligand-receptor complexes over 100 ns trajectories to predict binding affinity .
  • QSAR Modeling: Correlate substituent electronegativity (e.g., fluorine) with logP and IC50 values to guide structural modifications .

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